(R)-(+)-Citronellal

Vue d'ensemble

Description

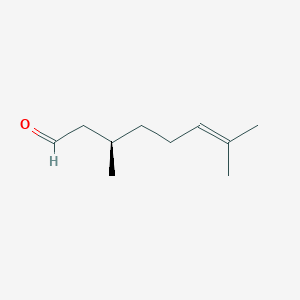

(R)-(+)-Citronellal, a monoterpenoid aldehyde (C₁₀H₁₈O), is a chiral compound characterized by its distinct lemon-like aroma and high optical activity. It is naturally abundant in essential oils of Cymbopogon nardus (citronella), Citrus species, lavender, and eucalyptus, where it often exists as the dominant enantiomer . Industrially, it serves as a precursor for synthesizing optically active compounds such as (−)-menthol, citronellol, and muscone . Synthetic methods, including acid hydrolysis of enamine intermediates, yield this compound with >95% enantiomeric excess (ee), surpassing the 77% ee typical of natural sources . Its specific rotation is reported as [α]D +15.7° to +16.5° (neat) .

Méthodes De Préparation

Catalytic Asymmetric Hydrogenation in Water-Oil Two-Phase Systems

Mechanism and Catalyst Design

The asymmetric hydrogenation of α,β-unsaturated aldehydes, such as neral or geranial, represents the most efficient route to (R)-(+)-citronellal. A breakthrough method described in CN110963902A employs a water-soluble rhodium complex with sulfonated chiral phosphine ligands in a water-oil biphasic system . The catalyst comprises a metal precursor, typically [Rh(CO)₂(acac)] (acac = acetylacetonate), and a sulfonated bisphosphine ligand, such as sulfonated-R,R-DPCP (3,3'-(((1R,2R)-cyclobutane-1,2-diylbis(methylene))bis(phosphinotriyl)) sodium tetraphenylsulfonate). The ligand’s sulfonate groups confer water solubility, enabling facile catalyst recovery via phase separation .

Role of Lithium Salts

The addition of lithium salts (e.g., LiCl or LiOAc) significantly enhances enantioselectivity. For instance, Example 4 of the patent demonstrates that omitting LiCl reduces the enantiomeric excess (ee) from 94.2% to 88.5%, underscoring lithium’s role in stabilizing the transition state and modulating ligand-metal coordination .

Reaction Optimization and Substrate Scope

The patent outlines multiple examples with varying conditions to optimize yield and ee (Table 1).

Table 1: Performance of Asymmetric Hydrogenation Under Different Conditions

| Example | Substrate | Ligand | Li Salt | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Neral | Sulfonated-R,R-DPCP | LiCl | 6.0 MPa | 80 | 6 | 99.6 | 94.2 |

| 2 | Neral | Sulfonated-R,R-DPCP | LiCl | 10.0 MPa | 40 | 12 | 99.8 | 94.3 |

| 5 | Neral | Sulfonated-R,R-ChiralPhos | LiCl | 6.0 MPa | 70 | 6 | 99.6 | 96.1 |

| 9 | Geranial | Sulfonated-S,S-ChiralPhos | LiCl | 7.0 MPa | 80 | 8 | 99.8 | 96.7 |

| 4 | Neral | Sulfonated-R,R-DPCP | None | 3.0 MPa | 100 | 10 | 80.2 | 88.5 |

Key findings include:

-

Temperature and Pressure : Lower temperatures (40–80°C) and moderate H₂ pressures (6.0–7.0 MPa) favor high ee values (>94%) . Elevated temperatures (100°C) in Example 4 reduce both yield and ee, likely due to catalyst decomposition .

-

Substrate Versatility : Geranial (Example 9) achieves a higher ee (96.7%) than neral, attributed to its trans-configuration enhancing stereochemical control .

Catalyst Recycling and Industrial Viability

The water-soluble catalyst enables straightforward recycling. After phase separation, the aqueous catalyst layer retains >95% activity over five cycles, reducing production costs by minimizing metal leaching . This contrasts with traditional organic-phase catalysts, which require complex purification .

Alternative Preparation Methods

Chemical Reduction with Boron Trifluoride Complexes

Comparative Analysis of Methods

Table 2: Advantages and Limitations of this compound Synthesis Methods

| Method | Yield (%) | ee (%) | Catalyst Recycling | Scalability |

|---|---|---|---|---|

| Biphasic Hydrogenation | 99.8 | 96.7 | Yes | High |

| BF₄⁻-Mediated Reduction | 99.0 | N/A | No | Moderate |

| Enzymatic Resolution | ≤50 | >99 | No | Low |

The biphasic hydrogenation method outperforms others in yield, enantioselectivity, and cost-efficiency, positioning it as the industry benchmark .

Analyse Des Réactions Chimiques

Asymmetric Hydrogenation of Neral to (R)-(+)-Citronellal

This compound is synthesized via asymmetric hydrogenation of neral (geranial’s isomer) using chiral catalysts. A water-oil two-phase system with Rh-based catalysts achieves high yields and enantioselectivity:

| Catalyst System | Temp (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | ee (%) [R] | Source |

|---|---|---|---|---|---|---|

| Rh/[Sulfonated-R,R-DPCP] | 80 | 6.0 | 6 | 99.6 | 94.2 | |

| Rh/[Sulfonated-R,R-DPCP] | 40 | 10.0 | 12 | 99.8 | 94.3 | |

| Rh/[5'-Sulfonate-BINAP] | 80 | 6.0 | 8 | 96.5 | 91.2 |

Key factors:

-

Ligand structure (e.g., sulfonated diphosphines) enhances water solubility and enantiocontrol .

-

Lower temperatures (40°C) improve ee values marginally but require higher H₂ pressure and longer reaction times .

Cyclization to Isopulegol and Menthol

This compound undergoes acid-catalyzed intramolecular cyclization to form isopulegol, a precursor to (−)-menthol. Bifunctional catalysts enable one-pot cyclization-hydrogenation:

| Catalyst | Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Ni/ZnBr₂/β-zeolite | 120°C, 5 h (H₂/N₂) | Isopulegol | 85 | 94% (trans) | |

| BINOL-Al complex | Toluene, 20 h | Isopulegol | 98 | 94% dr |

Mechanistic insights:

-

Lewis acid sites (e.g., Ni in β-zeolite) initiate carbonyl-ene cyclization .

-

BINOL-Al promotes enantioselective ring-closing via a chair-like transition state .

Oxidative Deformylation

Cytochrome P450 2B4 catalyzes oxidative cleavage of this compound to 2,6-dimethyl-1,5-heptadiene, a process relevant to metabolic studies :

Redox and Anti-inflammatory Activity

While primarily a pharmacological property, this compound’s redox activity involves:

Applications De Recherche Scientifique

2.1. Perfumery and Cosmetics

(R)-(+)-Citronellal is widely used in the fragrance industry due to its pleasant scent. It acts as a raw material for producing several high-value perfumery bases such as geranial and citronellol, which are essential for creating perfumes, soaps, and scented household products .

Table 1: Key Applications in Perfumery and Cosmetics

| Application Type | Description |

|---|---|

| Perfumes | Used as a fragrance component in various perfumes |

| Soaps | Incorporated for scent enhancement |

| Household Products | Found in air fresheners, candles, and detergents |

2.2. Pharmaceutical Uses

Recent studies have highlighted the potential antinociceptive effects of this compound. Research indicates that it may modulate opioid pathways, suggesting possible applications in pain management . In vivo tests demonstrated that while (S)-(-) citronellal showed significant antinociceptive activity, this compound's effects were less pronounced but still worthy of further investigation .

Table 2: Pharmacological Effects of Citronellal Isomers

| Isomer | Antinociceptive Effect | Notes |

|---|---|---|

| This compound | Minimal effect | Requires further study |

| (S)-(-) Citronellal | Significant effect | Comparable to morphine |

Agricultural Applications

This compound has been explored for its insect-repellent properties. Laboratory studies indicate that derivatives of citronellal exhibit effectiveness against mosquitoes and other pests . This positions this compound as a potential candidate for developing eco-friendly pest control agents.

Table 3: Efficacy of Citronellal Derivatives in Pest Control

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Hydroxylated Acetals | Mosquitoes | High |

| Citronellal Derivatives | Various Insects | Moderate to High |

Biotechnological Applications

Recent advancements have focused on biocatalytic methods for synthesizing this compound from geraniol using enzyme cascades. This approach not only enhances sustainability by utilizing renewable resources but also improves yield and optical purity . Such methods are promising for industrial-scale production.

Case Study: Biocatalytic Synthesis

A recent study developed a bienzymatic cascade that converted geraniol into this compound with over 95% conversion efficiency and high enantiomeric excess (ee). This method showcases the potential of biocatalysis in producing high-purity chiral compounds efficiently .

Mécanisme D'action

Le citronellal exerce ses effets par divers mécanismes :

Répulsif contre les insectes : Il active le canal ankyrine à potentiel transitoire du récepteur (TRPA1) chez les insectes, entraînant des comportements d’aversion et d’évitement.

Antifongique et antibactérien : Le citronellal perturbe l’intégrité de la membrane cellulaire des champignons et des bactéries, entraînant la lyse et la mort des cellules.

Anti-inflammatoire : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant l’inflammation.

Comparaison Avec Des Composés Similaires

Enantiomeric Comparison: (R)-(+)- vs. (S)-(−)-Citronellal

Chirality critically influences chemical behavior and applications. Chromatographic studies using cobalt (II)-mediated molecularly imprinted polymers (MMIPs) reveal that (R)-(+)-citronellal exhibits longer retention times than its (S)-enantiomer in templated columns due to stereospecific interactions. In non-templated columns (MNIP/NIP), the (S)-enantiomer is retained longer, highlighting the role of chiral recognition in separation .

| Property | This compound | (S)-(−)-Citronellal |

|---|---|---|

| Specific Rotation (°) | +15.7 to +16.5 (neat) | −15.7 to −16.5 (neat) |

| Retention Time (MMIP A) | 12.3 min | 10.1 min |

| Natural Abundance | Dominant in citronella oil | Rare in natural sources |

| Source | Takasago International | Aldrich Chemical Company |

| Key Application | Menthol synthesis | Limited industrial use |

Citronellal vs. Citronellol and Geraniol

Citronellal, citronellol, and geraniol are structurally related monoterpenes in citronella oil, but functional groups dictate differences:

- Citronellal (aldehyde): Lower boiling point (79–80°C at 7 mmHg) due to weaker intermolecular forces compared to alcohols. Exhibits faster GC retention times (nonpolar columns) .

- Citronellol/Geraniol (alcohols): Higher boiling points (225–230°C) due to hydrogen bonding. Citronellol and geraniol are preferred in perfumery for their floral notes and stability .

| Compound | Functional Group | Boiling Point (°C) | GC Retention Time (min) | Key Bioactivity |

|---|---|---|---|---|

| Citronellal | Aldehyde (-CHO) | 79–80 (7 mmHg) | 5.2 | Antimicrobial, insect repellent |

| Citronellol | Alcohol (-OH) | 225 | 8.7 | Antimicrobial, anti-inflammatory |

| Geraniol | Alcohol (-OH) | 230 | 9.1 | Antifungal, antioxidant |

Antimicrobial Activity Comparison

In contrast, citronellol and geraniol exhibit stronger antifungal activity due to their alcohol groups, which disrupt microbial membranes .

| Compound | MIC for S. aureus (μg/mL) | MIC for E. coli (μg/mL) | MIC for C. albicans (μg/mL) |

|---|---|---|---|

| Citronellal | 125 | 250 | 500 |

| Citronellol | 62.5 | 125 | 62.5 |

| Geraniol | 31.25 | 62.5 | 31.25 |

Cytotoxicity and Selectivity

This compound exhibits selective cytotoxicity against breast cancer cells (MCF-7), with IC₅₀ values 30% lower than for non-tumorigenic Vero cells.

| Compound | IC₅₀ for MCF-7 (μg/mL) | IC₅₀ for Vero (μg/mL) | Selectivity Index (Vero/MCF-7) |

|---|---|---|---|

| This compound | 45.2 | 65.8 | 1.46 |

| C37A | 12.4 | 14.1 | 1.14 |

Chirality in Natural Oils

Enantiomeric purity distinguishes essential oils. For example, Corymbia citriodora oil contains >90% this compound, while Citrus sphaerocarpa (Kabosu) peel oil uses this compound as a chiral marker for authenticity . Isotope ratio mass spectrometry (IRMS) further verifies oil origins .

Activité Biologique

(R)-(+)-Citronellal, a monoterpenoid aldehyde primarily found in the essential oils of various plants, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is mainly derived from plants in the Cymbopogon genus, such as C. citratus (lemongrass) and C. winterianus. It is also found in smaller quantities in eucalyptus, mint, and various other aromatic plants. Its characteristic lemon-like fragrance makes it a popular ingredient in perfumes, air fresheners, and cleaning products.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the production of inflammatory mediators such as leukotrienes and prostaglandins by interfering with the arachidonic acid pathway. This effect helps to reduce edema formation and oxidative stress in tissues, suggesting its potential use in managing inflammatory disorders .

2. Antioxidant Properties

This compound has been shown to possess strong antioxidant capabilities. It protects cellular structures from oxidative damage by scavenging reactive oxygen species (ROS). The mechanism involves the abstraction of hydrogen atoms from lipid membranes, thereby preventing lipid peroxidation and protein oxidation .

3. Antimicrobial Effects

Both this compound and its enantiomer (S)-citronellal exhibit antimicrobial activity against various pathogens. Notably, they have demonstrated fungicidal effects against Candida albicans, with molecular docking studies suggesting interaction with critical enzymes involved in fungal cell wall synthesis . The minimum inhibitory concentration (MIC) values indicate that these compounds disrupt fungal cell walls and membranes, leading to cell death.

| Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| C. albicans | 200 | Disruption of cell wall and membrane integrity |

| E. coli | 150 | Inhibition of bacterial growth |

| S. aureus | 175 | Interference with cell wall synthesis |

4. Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in preclinical models highlights its potential as an adjunct therapy in cancer treatment .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, administration of this compound significantly reduced swelling compared to the control group. The study concluded that citronellal's anti-inflammatory effects could be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antifungal activity of this compound against clinical isolates of C. albicans. The results indicated that both enantiomers effectively inhibited fungal growth, with this compound showing superior efficacy at lower concentrations .

Toxicological Profile

While this compound is generally recognized as safe when used appropriately, higher doses may lead to toxicity. Studies have indicated potential neurotoxic effects at elevated concentrations; hence, further research is warranted to establish safe dosage guidelines for therapeutic applications .

Q & A

Basic Question: How can researchers determine the enantiomeric purity of (R)-(+)-citronellal in natural extracts?

Methodological Answer:

Enantiomeric excess (ee) of this compound can be quantified using chiral gas chromatography (GC) with a β-DEX-225 column (30 m length, 0.25 mm diameter, 0.25 μm film thickness). Isothermal conditions at 83°C are optimal for separating (R)-(+)- and (S)-(-)-citronellal, with the (R)-enantiomer exhibiting a longer retention time due to stronger adsorption on the stationary phase . Physical properties like specific rotation ([α]D<sup>27</sup> +8.35° for isolated citronellal) and refractive index ([η]<sup>20</sup> 1.4478) corroborate GC results .

Advanced Question: How can computational modeling resolve discrepancies in enantiomer stability data for this compound?

Methodological Answer:

Discrepancies in enantiomer ratios (e.g., 88.21% ee in isolated citronellal vs. 51.18% ee in racemic standards) can be analyzed via molecular docking and energy calculations. Semiempirical AM1 or DFT methods (e.g., ωB97X-D/6-31++G**) optimize geometries of this compound and its enantiomer within the β-DEX-225 cavity. Lower total energy and heat formation parameters for the (R)-enantiomer confirm its stability, aligning with experimental retention times . For dynamic interactions, CREST-generated conformers and DLPNO-CCSD(T)/CBS energy corrections refine chiral selectivity hypotheses .

Basic Question: What spectroscopic techniques validate the structural identity of this compound?

Methodological Answer:

GC-MS (mass fragments at m/z 69, 81, 95, 123), IR (C=O stretch at ~1720 cm<sup>-1</sup>), and <sup>1</sup>H NMR (δ 9.65 ppm for aldehyde proton, δ 5.05 ppm for olefinic protons) are standard for structural confirmation. Cross-referencing with authenticated standards (e.g., Sigma Aldrich’s citronellal C) ensures accuracy .

Advanced Question: How can this compound be utilized as a chiral synthon in natural product synthesis?

Methodological Answer:

this compound serves as a precursor in enantiospecific syntheses, such as (-)-parvifoline and (-)-curcuquinone. Key steps include ring-closing metathesis (RCM) to construct cyclic frameworks and acid-catalyzed cyclization to establish stereocenters. For example, citronellal’s aldehyde group undergoes Wittig olefination to generate dienes for RCM, preserving chirality . Reaction conditions (e.g., Grubbs catalyst loading, solvent polarity) must be optimized to minimize racemization.

Basic Question: What experimental designs confirm this compound’s role as a sex pheromone in Coleoptera?

Methodological Answer:

Electrophysiological (GC-EAD) and behavioral assays are critical. GC-EAD identifies antennal responses in male Aromia bungii beetles to this compound, while Y-tube olfactometers test attraction rates. A dose-dependent EAG response (peak at 1000 μg) and significant male attraction (23 vs. 11 controls) validate its pheromonal activity. Controls must include solvent blanks and enantiomer-specific comparisons .

Advanced Question: How do extraction methods influence the enantiomeric ratio of this compound in essential oils?

Methodological Answer:

Fractional distillation under reduced pressure (5 cmHg, 110–120°C) isolates citronellal with 97.3% purity from Cymbopogon winterianus oil, but enantiomeric ratios vary with plant source and distillation efficiency. To mitigate variability, molecular modeling predicts optimal distillation parameters, while β-DEX-225 GC monitors ee in real-time. For low-ee samples, chiral resolution via enzymatic kinetic resolution (e.g., lipase-mediated acetylation) can enhance enantiopurity .

Basic Question: What are the key physical properties distinguishing this compound from its enantiomer?

Methodological Answer:

Key differences include:

- Specific rotation : this compound = +8.35° to +15.3°; (S)-(-)-citronellal = negative values .

- Boiling point : (R)-enantiomer has a higher boiling point due to stronger intermolecular interactions .

- Retention time : Longer for this compound in chiral GC .

Advanced Question: How can hydrogen bonding topology explain chiral selectivity in citronellal-butynol complexes?

Methodological Answer:

Computational analysis (OGOLEM genetic algorithm, ωB97X-D optimizations) reveals that this compound forms stable hydrogen bonds with butynol’s hydroxyl group, favoring a specific conformation. Energy differences (<2 kcal/mol) between (R)- and (S)-complexes correlate with experimental spectral simplicity in jet expansions. NMR NOE experiments and IR spectroscopy validate predicted H-bonding patterns .

Basic Question: What quality control measures ensure reproducibility in citronellal-based research?

Methodological Answer:

- Standardization : Use authenticated standards (e.g., Fluka, Sigma Aldrich) for GC and NMR .

- Batch testing : Analyze ee for each extraction batch via chiral GC .

- Storage : Store under inert atmosphere at -20°C to prevent oxidation .

Advanced Question: How can spatial metabolomics resolve conflicting reports on citronellal’s enantiomer distribution in plant species?

Methodological Answer:

Spatial LC-MS imaging or MALDI-TOF-MS maps citronellal distribution in plant tissues (e.g., Melissa officinalis leaves). Combining this with enantioselective GC-MS clarifies whether regional biosynthesis or extraction artifacts cause discrepancies. For example, glandular trichomes may preferentially synthesize this compound, while mechanical damage during extraction could racemize the compound .

Propriétés

IUPAC Name |

3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041790 | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (74 °C) (CLOSED CUP) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.28 [mmHg], VP: 5 mm Hg, temp not specified | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |

CAS No. |

106-23-0 | |

| Record name | Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITRONELLAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octenal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB99VZZ7GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.